molecular formula C10H9BrO3 B13696728 Methyl 3-(2-bromophenyl)-2-oxopropanoate

Methyl 3-(2-bromophenyl)-2-oxopropanoate

Cat. No.: B13696728
M. Wt: 257.08 g/mol
InChI Key: HCDXZLQIMPQGLT-UHFFFAOYSA-N
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Description

Methyl 3-(2-bromophenyl)-2-oxopropanoate is an organic compound with the molecular formula C10H9BrO3. It is a derivative of propanoic acid, where the hydrogen atom in the 3-position is replaced by a 2-bromophenyl group, and the carboxyl group is esterified with a methyl group. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(2-bromophenyl)-2-oxopropanoate can be synthesized through various methods. One common approach involves the reaction of 2-bromobenzaldehyde with methyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation, followed by cyclization and subsequent esterification to yield the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency of the process, making it more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-bromophenyl)-2-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the bromine atom to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and a suitable solvent, like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or hydrocarbons.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(2-bromophenyl)-2-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

    Industry: The compound is used in the production of fine chemicals and as a building block for various industrial products.

Mechanism of Action

The mechanism of action of Methyl 3-(2-bromophenyl)-2-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom in the 2-position can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2-chlorophenyl)-2-oxopropanoate
  • Methyl 3-(2-fluorophenyl)-2-oxopropanoate
  • Methyl 3-(2-iodophenyl)-2-oxopropanoate

Uniqueness

Methyl 3-(2-bromophenyl)-2-oxopropanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable tool in synthetic and medicinal chemistry.

Properties

Molecular Formula

C10H9BrO3

Molecular Weight

257.08 g/mol

IUPAC Name

methyl 3-(2-bromophenyl)-2-oxopropanoate

InChI

InChI=1S/C10H9BrO3/c1-14-10(13)9(12)6-7-4-2-3-5-8(7)11/h2-5H,6H2,1H3

InChI Key

HCDXZLQIMPQGLT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)CC1=CC=CC=C1Br

Origin of Product

United States

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